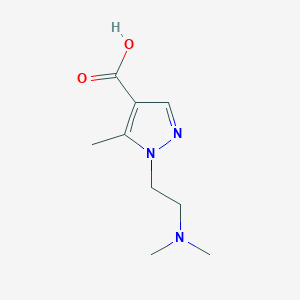
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the rest of the structure.
N,N-Dimethylaminoethyl methacrylate: Another compound with a similar functional group but different overall structure.
Uniqueness: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
BJRJXUNSSZANNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CCN(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)

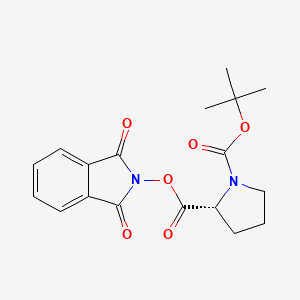
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
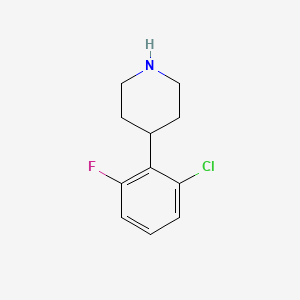
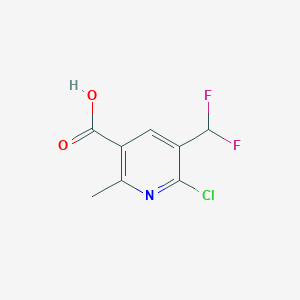
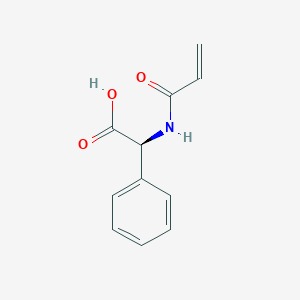
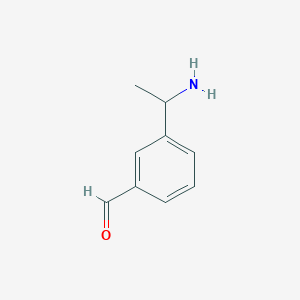
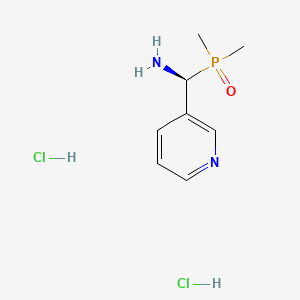
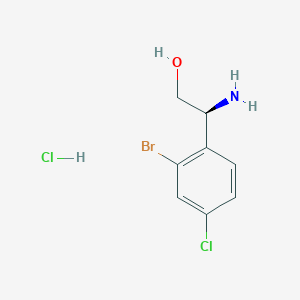
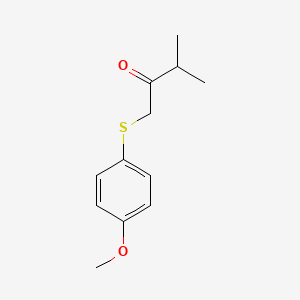
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)


